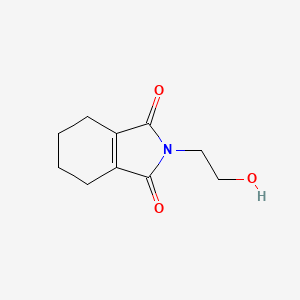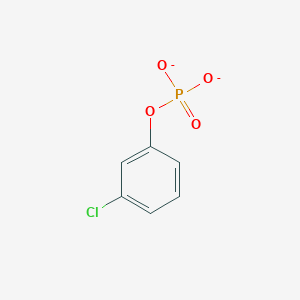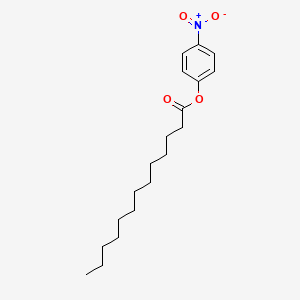
4-Nitrophenyl tridecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl tridecanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further esterified with tridecanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl tridecanoate typically involves the esterification of 4-nitrophenol with tridecanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions: 4-Nitrophenyl tridecanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrophenol and tridecanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 4-Aminophenyl tridecanoate.
Hydrolysis: 4-Nitrophenol and tridecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a substrate in enzymatic assays to study esterases and lipases.
Biology: The compound is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research into drug delivery systems often utilizes 4-nitrophenyl esters to study the release mechanisms of active pharmaceutical ingredients.
Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.
作用機序
The mechanism of action of 4-nitrophenyl tridecanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound acts as a substrate for esterases and lipases, which cleave the ester bond to release 4-nitrophenol and tridecanoic acid. This reaction is often monitored using spectrophotometric techniques due to the distinct absorbance properties of 4-nitrophenol.
類似化合物との比較
- 4-Nitrophenyl acetate
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl palmitate
Comparison: 4-Nitrophenyl tridecanoate is unique due to its longer aliphatic chain compared to other nitrophenyl esters like 4-nitrophenyl acetate and 4-nitrophenyl butyrate. This longer chain influences its solubility, reactivity, and interaction with enzymes. The compound’s distinct properties make it particularly useful in studies requiring substrates with varying chain lengths to understand enzyme specificity and activity.
特性
CAS番号 |
79644-27-2 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC名 |
(4-nitrophenyl) tridecanoate |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(21)24-18-15-13-17(14-16-18)20(22)23/h13-16H,2-12H2,1H3 |
InChIキー |
MLCRTZQIDARSHX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


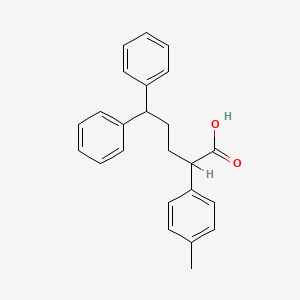
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
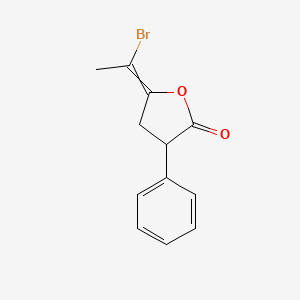
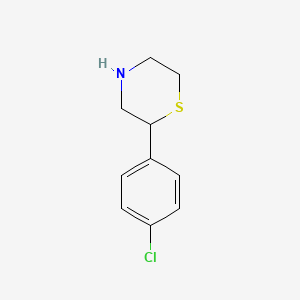
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)
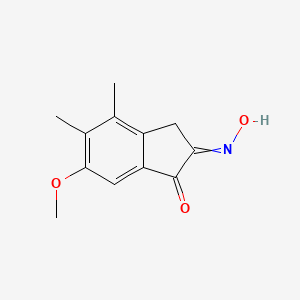
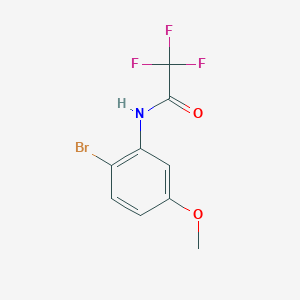
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
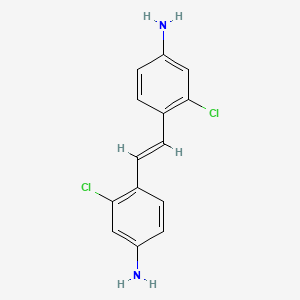
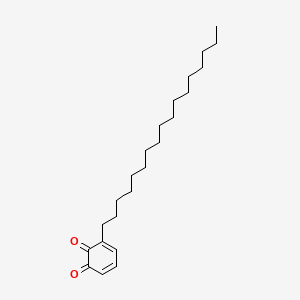
![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
